Desthiobiotin NHS ester

Description

Molecular Formula and CAS Registry Number

Desthiobiotin N-hydroxysuccinimidyl ester is uniquely identified through standardized chemical classification systems that provide unambiguous molecular characterization. The compound possesses the molecular formula C14H21N3O5, indicating a complex organic structure containing carbon, hydrogen, nitrogen, and oxygen atoms in specific stoichiometric ratios. This molecular composition reflects the bifunctional nature of the molecule, incorporating both the desthiobiotin moiety and the N-hydroxysuccinimidyl ester reactive group.

The Chemical Abstracts Service registry number 80750-24-9 serves as the definitive identifier for this compound within chemical databases and regulatory systems. This CAS number ensures accurate identification and prevents confusion with structurally related compounds or isomeric forms. The molecular weight of 311.33 grams per mole provides quantitative information essential for stoichiometric calculations in synthetic and analytical procedures.

Table 1: Fundamental Chemical Identifiers

| Property | Value |

|---|---|

| Molecular Formula | C14H21N3O5 |

| CAS Registry Number | 80750-24-9 |

| Molecular Weight | 311.33 g/mol |

| MDL Number | MFCD08062086 |

Structural Features: Desthiobiotin Core and N-hydroxysuccinimidyl Ester Group

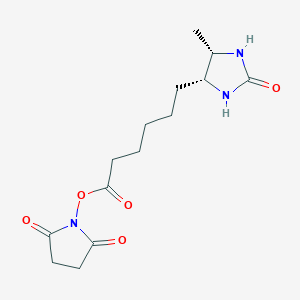

The molecular architecture of desthiobiotin N-hydroxysuccinimidyl ester consists of two functionally distinct regions that confer its unique biochemical properties. The desthiobiotin core represents a sulfur-free analog of biotin, maintaining the characteristic imidazolidinone ring system while lacking the thiophene ring present in natural biotin. This structural modification results in reduced binding affinity to streptavidin compared to biotin, with dissociation constants of approximately 10^11 M^-1 versus 10^15 M^-1 respectively.

The complete International Union of Pure and Applied Chemistry name for this compound is (2,5-dioxopyrrolidin-1-yl) 6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanoate, reflecting the specific stereochemistry and connectivity of the molecular framework. The desthiobiotin portion contains a hexanoic acid chain attached to the imidazolidinone ring at the 4-position, with the carboxyl group forming an ester linkage to the N-hydroxysuccinimide group. This ester functionality provides amine-reactive properties, enabling covalent conjugation to proteins and other biomolecules containing primary amino groups.

The N-hydroxysuccinimidyl ester group consists of a succinimide ring substituted with a hydroxyl group, creating an activated ester that readily reacts with nucleophilic amines under mild alkaline conditions. This reactivity occurs optimally at pH 7-9, allowing efficient protein labeling while preserving biological activity. The ester linkage is sufficiently stable for storage and handling yet reactive enough for rapid conjugation reactions.

Table 2: Structural Components and Properties

| Component | Function | Key Features |

|---|---|---|

| Desthiobiotin Core | Streptavidin binding | Sulfur-free biotin analog, reversible binding |

| Hexanoic Acid Chain | Spacer/linker | 6-carbon aliphatic chain |

| N-hydroxysuccinimidyl Ester | Amine reactivity | Activated ester, pH 7-9 optimal reactivity |

Synonyms and Isomeric Forms

Desthiobiotin N-hydroxysuccinimidyl ester is known by multiple synonymous names that reflect various aspects of its chemical structure and biological function. The most commonly encountered synonyms include Desthiobiotin N-hydroxysuccinimide Ester, N-Hydroxysuccinimido dethiobiotinate, and Desthiobiotin NHS Ester. Additional systematic names include 2,5-dioxopyrrolidin-1-yl 6-((4R,5S)-5-methyl-2-oxoimidazolidin-4-yl)hexanoate and (4R,5S)-5-Methyl-2-oxo-4-imidazolidinehexanoic acid 2,5-dioxo-1-pyrrolidinyl ester.

The stereochemical configuration of this compound is specifically defined by the (4R,5S) designation, indicating the absolute configuration at the two chiral centers within the imidazolidinone ring system. This stereochemistry is crucial for biological activity, as the binding interaction with streptavidin and related proteins exhibits stereospecificity. The compound exists as a single stereoisomer rather than a racemic mixture, ensuring consistent biological performance across different preparations.

The systematic International Union of Pure and Applied Chemistry nomenclature provides the most precise chemical description: 4-Imidazolidinehexanoic acid, 5-methyl-2-oxo-, 2,5-dioxo-1-pyrrolidinyl ester, (4R,5S)-. This naming convention explicitly identifies the functional groups, substitution patterns, and stereochemical configuration, enabling unambiguous chemical communication across research disciplines.

Table 3: Synonymous Names and Chemical Identifiers

| Category | Name/Identifier |

|---|---|

| Common Names | Desthiobiotin N-hydroxysuccinimide Ester |

| N-Hydroxysuccinimido dethiobiotinate | |

| This compound | |

| Systematic Name | (2,5-dioxopyrrolidin-1-yl) 6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanoate |

| IUPAC Name | 4-Imidazolidinehexanoic acid, 5-methyl-2-oxo-, 2,5-dioxo-1-pyrrolidinyl ester, (4R,5S)- |

| Stereochemistry | (4R,5S) configuration |

Comparative Structural Analysis with Biotin

The structural comparison between desthiobiotin N-hydroxysuccinimidyl ester and biotin-based analogs reveals fundamental differences that account for their distinct biological properties. Biotin possesses a bicyclic structure consisting of an imidazolidinone ring fused to a tetrahydrothiophene ring, creating a rigid heterocyclic system. In contrast, desthiobiotin eliminates the sulfur-containing thiophene ring, resulting in a monocyclic structure with greater conformational flexibility.

The molecular formula of biotin is C10H16N2O3S with a molecular weight of 244.31 g/mol, containing sulfur as a defining structural element. Desthiobiotin, conversely, has the molecular formula C10H18N2O3 with a molecular weight of 214.26 g/mol, representing the loss of sulfur and addition of two hydrogen atoms. This structural modification reduces the rigidity of the binding interface while maintaining the essential recognition elements for protein interactions.

The binding affinity differences between these compounds reflect their structural distinctions. Biotin binds to streptavidin with extremely high affinity (Ka = 10^15 M^-1), forming essentially irreversible complexes under physiological conditions. Desthiobiotin exhibits reduced binding affinity (Ka = 10^11 M^-1) while maintaining high specificity, enabling competitive displacement by free biotin. This property makes desthiobiotin-based reagents particularly useful for applications requiring reversible interactions.

Research has demonstrated that desthiobiotin can mimic certain biological activities of biotin, particularly in gene expression studies involving interleukin-2 and interleukin-2 receptor gamma in Jurkat cells. These findings suggest that the core recognition elements for certain biotin-dependent processes are preserved in the desthiobiotin structure, despite the absence of the thiophene ring. However, desthiobiotin cannot substitute for biotin in carboxylase enzyme functions, as these reactions require the specific structural features of the complete bicyclic system.

Table 4: Comparative Analysis of Biotin and Desthiobiotin Structures

| Property | Biotin | Desthiobiotin |

|---|---|---|

| Molecular Formula | C10H16N2O3S | C10H18N2O3 |

| Molecular Weight | 244.31 g/mol | 214.26 g/mol |

| Ring System | Bicyclic (fused rings) | Monocyclic |

| Sulfur Content | Present (thiophene ring) | Absent |

| Streptavidin Binding | Ka = 10^15 M^-1 | Ka = 10^11 M^-1 |

| Reversibility | Essentially irreversible | Reversible with biotin |

| Carboxylase Activity | Active | Inactive |

The structural analysis reveals that while desthiobiotin maintains the essential binding determinants for streptavidin recognition, the absence of the thiophene ring significantly modulates the thermodynamic and kinetic parameters of complex formation. This structural relationship provides the foundation for understanding the unique applications of desthiobiotin N-hydroxysuccinimidyl ester in biochemical research, where controlled reversibility represents a significant advantage over traditional biotin-based systems.

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-[(4R,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O5/c1-9-10(16-14(21)15-9)5-3-2-4-6-13(20)22-17-11(18)7-8-12(17)19/h9-10H,2-8H2,1H3,(H2,15,16,21)/t9-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDSINCVWMDUPSG-VHSXEESVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(NC(=O)N1)CCCCCC(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](NC(=O)N1)CCCCCC(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Scheme

- Starting Material: Desthiobiotin

- Activating Agents: N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC)

- Solvent: N,N-dimethylformamide (DMF)

- Temperature: 50 °C

- Reaction Time: Overnight (typically 12-16 hours)

Stepwise Procedure

| Step | Description | Details |

|---|---|---|

| 1 | Dissolution of desthiobiotin in DMF | 214 mg (1 mmol) in 4 mL DMF |

| 2 | Addition of DCC and NHS | DCC: 227 mg (1.1 mmol), NHS: 127 mg (1.1 mmol) |

| 3 | Heating the reaction mixture | 50 °C overnight |

| 4 | Cooling the reaction mixture | Ice-bath to precipitate dicyclohexylurea byproduct |

| 5 | Filtration to remove insoluble dicyclohexylurea | Filtrate collected |

| 6 | Concentration of filtrate to obtain crude NHS ester | White solid obtained |

| 7 | Purification (e.g., recrystallization or chromatography) | Yields ~56% of purified product |

This method produces Desthiobiotin N-hydroxysuccinimidyl ester as a white solid with characteristic NMR and mass spectra confirming its structure.

Reaction Mechanism and Chemistry

The carbodiimide-mediated coupling activates the carboxyl group of desthiobiotin by forming an O-acylisourea intermediate, which then reacts with NHS to form the more stable NHS ester. This ester is reactive toward nucleophilic attack by primary amines, enabling efficient labeling of biomolecules.

Preparation of Stock Solutions for Labeling

For practical applications, the NHS ester is often dissolved in anhydrous solvents such as dimethyl sulfoxide (DMSO) or DMF to prepare stock solutions at defined concentrations (commonly 10 mM). The volume of solvent required depends on the molecular weight of the specific NHS ester derivative used (311.33 g/mol for NHS-Desthiobiotin).

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting material | Desthiobiotin (214 mg, 1 mmol) |

| Activators | DCC (227 mg, 1.1 mmol), NHS (127 mg, 1.1 mmol) |

| Solvent | N,N-dimethylformamide (4 mL) |

| Reaction temperature | 50 °C |

| Reaction time | Overnight (12-16 hours) |

| Work-up | Ice bath cooling, filtration, concentration |

| Yield | Approximately 56% |

| Product state | White solid |

| Molecular weight | 311.33 g/mol |

| Storage | Desiccated, 4 °C |

Additional Research Findings

- The soft release properties of desthiobiotin derivatives, including NHS esters, make them preferable for affinity purification where mild elution conditions are essential to preserve protein function.

- The NHS ester reacts efficiently and selectively with lysine residues and N-terminal amines in proteins, enabling stable conjugation without harsh conditions.

- Alternative sulfo-NHS derivatives (e.g., Sulfo-NHS-LC-Desthiobiotin) offer improved water solubility but follow similar synthetic activation routes.

Chemical Reactions Analysis

Types of Reactions

Desthiobiotin N-hydroxysuccinimidyl ester primarily undergoes nucleophilic substitution reactions. It reacts with primary amines to form stable amide bonds, making it an effective reagent for bioconjugation . This compound does not typically undergo oxidation or reduction reactions under standard laboratory conditions.

Common Reagents and Conditions

The most common reagents used with desthiobiotin N-hydroxysuccinimidyl ester are primary amines, which are present in proteins and other biomolecules. The reaction is usually carried out in a buffered aqueous solution at a pH of around 7.5 to 8.5 to ensure optimal reactivity and stability .

Major Products Formed

The primary product formed from the reaction of desthiobiotin N-hydroxysuccinimidyl ester with primary amines is a biotinylated biomolecule. This biotinylated product can then be used for various downstream applications, including affinity purification and detection .

Scientific Research Applications

Bioconjugation

Bioconjugation refers to the process of chemically linking biomolecules, such as proteins or antibodies, to other molecules or surfaces. Desthiobiotin NHS ester is particularly valuable in this context due to its ability to form stable conjugates.

- Mechanism : The NHS ester reacts with primary amines on proteins to form stable amide bonds, facilitating the attachment of biomolecules to various surfaces or other molecules.

- Applications : This technique enhances the development of targeted therapies and diagnostics by allowing for the specific delivery of therapeutic agents to desired sites.

Labeling and Detection

This compound serves as a labeling agent in various assays, enabling researchers to track and visualize biomolecules in complex biological systems.

- Fluorescence Microscopy : It can be used to label proteins for visualization under fluorescence microscopy, aiding in the study of cellular functions and interactions.

- Flow Cytometry : The compound is also applicable in flow cytometry for detecting specific proteins on cell surfaces.

Drug Development

In pharmaceutical research, this compound plays a critical role in designing drug delivery systems.

- Conjugation with Therapeutics : It facilitates the conjugation of therapeutic agents with targeting moieties, improving drug efficacy while minimizing side effects.

- Case Study : Research has demonstrated that conjugating chemotherapeutic agents with desthiobiotin can enhance targeting accuracy in cancer therapy, leading to reduced systemic toxicity.

Protein Purification

The compound is extensively used in affinity chromatography for the selective purification of proteins.

- Soft Release Characteristics : Unlike traditional biotin-streptavidin interactions, desthiobiotin allows for mild elution conditions, minimizing damage to target proteins or complexes.

- Case Study : In studies involving recombinant proteins, desthiobiotinylated targets were successfully purified without the co-purification of endogenous biotinylated molecules, demonstrating its effectiveness in maintaining sample integrity.

Diagnostics

This compound is employed in developing diagnostic kits, particularly in immunoassays.

- Enhanced Sensitivity : Its ability to form stable conjugates significantly improves the sensitivity and specificity of disease detection methods.

- Applications in ELISA : The compound is frequently used in enzyme-linked immunosorbent assays (ELISAs) for quantifying specific proteins related to various diseases.

Data Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Bioconjugation | Attaching biomolecules to surfaces or other molecules | Enhances targeted therapies and diagnostics |

| Labeling and Detection | Tracking biomolecules using fluorescence microscopy or flow cytometry | Enables visualization and quantification of cellular functions |

| Drug Development | Conjugating therapeutic agents with targeting moieties | Improves efficacy and reduces side effects |

| Protein Purification | Selective purification using affinity chromatography | Maintains integrity of target proteins during purification |

| Diagnostics | Developing immunoassays for disease detection | Increases sensitivity and specificity in diagnostic tests |

Mechanism of Action

The mechanism of action of desthiobiotin N-hydroxysuccinimidyl ester involves the formation of a stable amide bond between the ester and a primary amine group on the target biomolecule. This reaction is facilitated by the presence of the NHS group, which acts as a leaving group, making the ester highly reactive towards nucleophiles . The resulting biotinylated biomolecule can then interact with streptavidin or avidin, allowing for its capture, detection, or purification .

Comparison with Similar Compounds

Key Research Findings

Reversible Binding : Desthiobiotin-conjugated Arc1 protein was efficiently eluted from streptavidin beads using desthiobiotin, whereas biotinylated Arc1 remained bound .

Magnetic Labeling: NHS-coated Fe₃O₄@SiO₂ nanoparticles enabled selective primary amine labeling, with disulfide linkers allowing cleavage via dithiothreitol .

Side Reactions : NHS esters like Desthiobiotin-NHS undergo hydrolysis and Lossen rearrangement, necessitating fresh preparation for optimal reactivity .

Biological Activity

Desthiobiotin N-hydroxysuccinimidyl ester (DBNHS) is a bioconjugation reagent that plays a significant role in various biological applications due to its unique chemical properties. This compound is derived from desthiobiotin, a sulfur-free analog of biotin, and features an N-hydroxysuccinimide (NHS) ester group that facilitates the formation of stable amide bonds with primary amines on proteins and other biomolecules. This article explores the biological activity of DBNHS, its applications, and relevant research findings.

- Chemical Formula : C₁₄H₂₁N₃O₅

- CAS Number : 80750-24-9

- Molecular Weight : 307.34 g/mol

- Structure : The structure includes a desthiobiotin moiety linked to an NHS ester, enhancing its reactivity towards amines.

DBNHS exhibits biological activity primarily through its ability to form stable conjugates with proteins and other biomolecules. The NHS ester group reacts efficiently with primary amines under physiological conditions (pH 7.2 to 8.5), allowing for the formation of amide bonds. This reaction can be summarized as follows:

Where R-NH₂ represents a primary amine on a target biomolecule.

Applications in Biological Research

DBNHS is widely utilized in various research fields, including:

- Bioconjugation : Attaching biomolecules such as proteins or antibodies to surfaces or other molecules, enhancing targeted therapies and diagnostics .

- Labeling and Detection : Serving as a labeling agent in assays to track and visualize biomolecules, crucial for understanding cellular functions .

- Drug Development : Facilitating the conjugation of therapeutic agents to targeting moieties, improving drug efficacy and reducing side effects .

- Protein Purification : Used in affinity chromatography for the selective purification of proteins .

Stability and Reaction Kinetics

The stability of DBNHS in aqueous solutions is influenced by pH levels. Studies indicate that hydrolysis rates are significantly affected by pH; at neutral pH (around 7.2), the compound remains stable enough for effective bioconjugation, while higher pH levels lead to faster hydrolysis rates . The optimal conditions for biotinylation with DBNHS involve maintaining a slightly acidic to neutral pH to minimize hydrolysis while maximizing reaction velocity with primary amino groups.

Case Studies and Research Findings

- Protein Labeling : In a study focusing on the biotinylation of bovine serum albumin using sulpho-NHS-LC-biotin, researchers demonstrated that DBNHS facilitated effective labeling without compromising protein integrity. The assay revealed rapid binding kinetics at optimal pH levels, confirming the utility of DBNHS in protein studies .

- Therapeutic Applications : DBNHS has been explored for its potential in drug delivery systems. By conjugating therapeutic agents to targeting moieties via DBNHS, researchers found enhanced specificity and reduced systemic toxicity in experimental models .

- Bioconjugate Chemistry : A recent publication highlighted the application of NHS esters, including DBNHS, in developing site-specific biotin conjugates for clinical assays. The study emphasized the importance of optimizing reaction conditions to achieve high labeling efficiency while minimizing side reactions .

Summary Table of Biological Activities

| Application | Description |

|---|---|

| Bioconjugation | Attaches biomolecules for targeted therapies |

| Labeling and Detection | Labels proteins for visualization in assays |

| Drug Development | Conjugates drugs to targeting moieties for enhanced efficacy |

| Protein Purification | Facilitates selective purification of proteins via affinity chromatography |

Q & A

Basic: What is the mechanism of conjugation for Desthiobiotin N-hydroxysuccinimidyl (NHS) ester in protein labeling?

Desthiobiotin NHS ester reacts with primary amine groups (e.g., lysine residues or N-termini) in proteins under mild alkaline conditions (pH 7.5–9.0) to form stable amide bonds . The NHS group facilitates the reaction by acting as a leaving group, enabling efficient biotinylation without carbodiimide activation . This method is widely used for labeling antibodies, enzymes, and other biomolecules for downstream applications like affinity capture or fluorescence detection .

Basic: What are the optimal reaction conditions for conjugating this compound to proteins?

A standard protocol involves dissolving the protein (e.g., 75 µM BSA) in 75 mM sodium bicarbonate buffer (pH 8.2) and adding the NHS ester (7.5 mM final concentration) in 20% DMSO . The reaction proceeds for 1 hour at room temperature, followed by dialysis or size-exclusion chromatography to remove unreacted esters . Adjusting pH to 8.7 can enhance reaction efficiency, as higher alkalinity accelerates amine reactivity .

Basic: How should this compound be stored to ensure stability?

The compound is moisture-sensitive and should be stored at -20°C in a desiccated, light-protected environment . Solutions should be prepared fresh to avoid hydrolysis, which deactivates the NHS ester group. For long-term storage, lyophilized powder is preferred .

Advanced: How can researchers optimize conjugation efficiency when working with low-abundance proteins?

Key parameters include:

- Molar ratio : A 10:1 molar excess of NHS ester to protein ensures sufficient labeling without aggregation .

- Reaction time : Extend incubation to 2–4 hours for low-concentration proteins .

- Buffer additives : Avoid amine-containing buffers (e.g., Tris) to prevent competition. Use HEPES or sodium bicarbonate .

Post-reaction, validate labeling efficiency using HABA (4’-hydroxyazobenzene-2-carboxylic acid) assays or mass spectrometry .

Advanced: How does Desthiobiotin differ from Biotin in streptavidin binding, and how can this affect experimental outcomes?

Desthiobiotin lacks the sulfur atom in the thiophane ring, reducing its binding affinity to streptavidin (Kd ~10⁻⁷ M vs. Biotin’s Kd ~10⁻¹⁵ M) . This weaker interaction allows reversible binding, enabling competitive elution with free biotin in affinity purification workflows . However, it may lead to false negatives in assays requiring high-affinity capture, necessitating validation via Western blot or ELISA .

Advanced: What are common pitfalls in NHS ester-based labeling, and how can they be addressed?

- Low labeling efficiency : Caused by hydrolysis of NHS ester. Use fresh reagents and minimize exposure to moisture .

- Non-specific binding : Introduce blocking agents (e.g., ethanolamine) to quench unreacted esters .

- Protein denaturation : High DMSO concentrations (>20%) can destabilize proteins. Titrate solvent gradually .

Advanced: How can site-specific labeling be achieved using this compound?

To target specific lysine residues, employ pH-controlled labeling :

Adjust reaction pH to 6.0–7.0 to favor N-terminal over lysine reactivity .

Use engineered proteins with solvent-accessible lysine mutations .

Combine with magnetic nanoparticle conjugates for selective isolation and LC-MS/MS validation of labeling sites .

Advanced: How do PEG spacers (e.g., PEG12) in Desthiobiotin-PEG12-NHS ester improve experimental outcomes?

PEG spacers:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.